3-Methyl-3,6-diazabicyclo[3.1.1]heptane

Medicinal Chemistry Physicochemical Property Optimization Bioisostere Design

Researchers face off-target effects from flexible piperazine leads. This bridged diamine locks bioactive conformation to enhance selectivity. - [3.1.1] framework: rigid isostere of piperazine (MW 112.17) - N3-methyl group: defined steric/electronic environment for potency tuning - Direct replacement for flexible piperazines in CNS target SAR Supplied with HPLC/COA. Immediate dispatch for medicinal chemistry programs.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 1059700-16-1
Cat. No. B3079045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3,6-diazabicyclo[3.1.1]heptane
CAS1059700-16-1
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCN1CC2CC(C1)N2
InChIInChI=1S/C6H12N2/c1-8-3-5-2-6(4-8)7-5/h5-7H,2-4H2,1H3
InChIKeyPWOVIVDQSUNZNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3,6-diazabicyclo[3.1.1]heptane: A Rigid Piperazine Bioisostere


3-Methyl-3,6-diazabicyclo[3.1.1]heptane (C6H12N2; MW 112.17) is a bridged bicyclic diamine belonging to the class of N-methylpiperazines [1]. Its core structure—3,6-diazabicyclo[3.1.1]heptane—is a conformationally constrained isostere of piperazine, widely used in medicinal chemistry to restrict conformational flexibility and optimize ligand-receptor interactions [2]. The compound serves as a versatile building block in the synthesis of ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs), opioid receptors, and other CNS targets .

Conformationally constrained piperazine bioisostere
N3-methyl group enables steric and electronic tuning
Supports synthesis of CNS ligands (nAChR, opioid receptors)

Why 3-Methyl-3,6-diazabicyclo[3.1.1]heptane Cannot Be Replaced


Simple piperazine and other diazabicycloalkane analogs cannot be substituted for 3-methyl-3,6-diazabicyclo[3.1.1]heptane without fundamentally altering key molecular properties that drive target engagement and selectivity. The [3.1.1] bridged framework imposes a specific, rigid conformation distinct from flexible piperazine . This rigidity critically modulates receptor affinity and selectivity; for instance, subtle variations in bridge size (e.g., [3.2.1]octane vs. [3.1.1]heptane) result in significant differences in antiviral activity and receptor binding profiles . Furthermore, the N3-methyl group introduces a defined steric and electronic environment that is not present in the unsubstituted 3,6-diazabicyclo[3.1.1]heptane core, directly impacting ligand potency and functional activity at nicotinic receptors [1].

Flexible piperazine lacks conformational control
A simple piperazine core may not impose the rigid geometry required for target selectivity, potentially shifting binding profiles.
Bridge size critically alters activity
Alternative bridged diazabicyclo scaffolds (e.g., [3.2.1]octane) may produce divergent target engagement, as shown by antiviral activity cliffs.
N3-substitution absent in unsubstituted core
The N3-methyl group provides steric and electronic contributions that influence ligand potency; removing it may reduce affinity.

Quantitative Advantages Over Analog Scaffolds


Lipophilicity Control vs. Piperazine

When incorporated into a fluoroquinolone analog, the 3,6-diazabicyclo[3.1.1]heptane core demonstrates lipophilicity (cLogP) comparable to piperazine, whereas other bridged piperazine isosteres like 3,8-diazabicyclo[3.2.1]octane significantly increase cLogP [1]. The methyl group on the target compound can further fine-tune this parameter. This predictable lipophilicity allows for the introduction of conformational constraint without the confounding variable of altered lipophilicity, a common issue with other bridged scaffolds.

Lipophilicity Control
Reported
cLogP similar to piperazine; avoids the increase seen with 3,8-diazabicyclo[3.2.1]octane
Enables lipophilicity-neutral conformational constraint
Matched analog pair; computational cLogP
Medicinal Chemistry Physicochemical Property Optimization Bioisostere Design

μ-Opioid Receptor Affinity and Selectivity

Derivatives based on the 3,6-diazabicyclo[3.1.1]heptane core achieve low nanomolar affinity for μ-opioid receptors (MOR) with remarkable selectivity over δ- and κ-opioid receptors . This high selectivity is attributed to the specific conformational constraint imposed by the [3.1.1] bridge, which distinguishes it from more flexible piperazine-based ligands.

MOR Affinity & Selectivity
Class-level
Ki (MOR) = 2.7 – 7.9 nM; >740-fold over DOR, >1800-fold over KOR
Supports MOR-selective ligand design
Derivative data; class-level inference, verify
Pain Research GPCR Pharmacology Opioid Receptor Binding

α4β2 nAChR Binding Affinity

Optimized ligands built on the 3,6-diazabicyclo[3.1.1]heptane core, including those with N3-substituents, achieve picomolar binding affinity (Ki = 10 - 11.17 pM) for the α4β2 nAChR subtype [1][2]. This represents a significant improvement over earlier ligands and rivals the potency of natural products like epibatidine, with certain derivatives showing 3.6-fold higher binding affinity [3].

α4β2 nAChR Affinity
Class-level
Ki = 10 – 11.17 pM; 3.6-fold higher binding than epibatidine in one derivative
Supports high-affinity nAChR ligand discovery
Derivative data; class-level, verify
Neuroscience Nicotinic Acetylcholine Receptors Ligand Discovery

Bridge Size Impact on Antiviral Activity

In a direct comparison of diazabicyclo analogs of the HIV-1 inhibitor BMS-378806, the [3.1.1]heptane derivative was significantly less effective in a viral neutralization assay compared to its [3.2.1]octane and [3.3.1]nonane counterparts . This sharp activity cliff underscores the profound influence of bridge size and resultant conformation on target engagement.

Antiviral Activity Cliff
Head-to-head
Weaker than [3.2.1]octane and [3.3.1]nonane analogs in HIV-1 neutralization
Bridge geometry dictates target engagement outcome
Pseudovirus panel; activity cliff
Antiviral Drug Discovery HIV Entry Inhibitors Conformational Analysis

Steric Modulation of MOR Affinity by the Bridge

A theoretical model of μ-opioid receptor binding suggests that the steric interaction of the bridge methylenic group in 3,6-diazabicyclo[3.1.1]heptanes plays a major role in modulating receptor affinity [1]. This provides a rational basis for differentiating the [3.1.1] scaffold from piperazine and other bridged systems, where the orientation and steric bulk of the bridging element differ.

MOR Steric Modulation
Class-level
Bridge methylenic group sterically modulates μ-receptor affinity
Supports rational, structure-based scaffold optimization
Theoretical model; requires validation
Computational Chemistry Molecular Modeling Opioid Receptor Structure-Activity Relationships

Key R&D Applications of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane


CNS Drug Discovery: GPCR and Ion Channel Targets

Procure 3-methyl-3,6-diazabicyclo[3.1.1]heptane to engineer potent and selective ligands for CNS targets. As demonstrated with opioid and nicotinic [1][2] receptors, this scaffold consistently yields compounds with exceptional target affinity and subtype selectivity, a direct consequence of its conformational rigidity. Its favorable lipophilic profile relative to other bridged piperazines [3] makes it a preferred starting point for developing brain-penetrant drug candidates.

Constraining Piperazine Pharmacophores with a Rigid Bioisostere

Use this compound to conformationally constrain flexible piperazine moieties in existing lead molecules. The [3.1.1] bridge imposes a defined geometry without significantly altering lipophilicity [3], allowing medicinal chemists to probe the bioactive conformation and potentially improve potency or reduce off-target effects. This is a standard practice in optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.

SAR Expansion and Patent Strategy

Utilize the 3-methyl-3,6-diazabicyclo[3.1.1]heptane scaffold to expand structure-activity relationship (SAR) studies and strengthen intellectual property (IP) positions. The core has demonstrated utility in generating high-affinity ligands [1][2] and is featured in multiple patent applications for kinase and other inhibitors . The methyl group at the N3 position provides a specific point of diversification for generating novel, proprietary analogs with potentially improved efficacy and selectivity profiles.

Application
Selection Property
Validation Focus
CNS ligand discovery (GPCR/ion channel)
Conformationally constrained core for target selectivity
Receptor binding assays (MOR, nAChR), selectivity panels
Piperazine pharmacophore rigidification
Lipophilicity-matched conformational control
Bioactive conformation analysis, off-target profiling
SAR diversification and IP strategy
N3-methyl as a derivatization handle
Proprietary analog synthesis, potency optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-3,6-diazabicyclo[3.1.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.